methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Catalog No.
S6546199
CAS No.
14340-52-4
M.F
C10H8N2O3
M. Wt
204.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

CAS Number

14340-52-4

Product Name

methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a compound belonging to the phthalazine family, characterized by its unique structure that includes a phthalazine ring system. Its molecular formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3} with a molecular weight of approximately 204.18 g/mol. The compound features a methyl ester group at the carboxylate position and a keto group at the 4-position of the phthalazine ring, which contributes to its chemical reactivity and potential biological activity.

  • No known mechanism of action can be described due to the lack of information regarding the biological activity of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate.
  • Without specific data on the compound, it's impossible to assess safety concerns like toxicity, flammability, or reactivity. Always handle unknown chemicals with caution and consult safety data sheets (SDS) for similar compounds if available.

  • Oxidation: The compound can be oxidized to yield various phthalazine derivatives, often introducing additional oxygen functionalities. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the formation of different derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions .

Major Products Formed

  • Oxidation: Phthalazine derivatives with enhanced oxygen functionalities.
  • Reduction: Hydroxyphthalazine derivatives.
  • Substitution: Various substituted phthalazine esters and amides.

Research indicates that methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve inhibition of specific enzymes or receptors that are crucial for cellular processes, such as DNA replication and repair, thereby exerting anticancer effects.

The synthesis of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves:

  • Cyclization of Precursors: A common method includes the reaction of phthalic anhydride with hydrazine to form phthalazine.
  • Introduction of Methyl Ester Group: The phthalazine intermediate is then reacted with methyl chloroformate to introduce the methyl ester functionality at the carboxylate position.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors and automated systems are utilized to enhance efficiency and yield.

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has various applications across multiple fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is investigated for its potential therapeutic applications in treating diseases due to its biological activities.
  • Medicine: Ongoing research aims to explore its efficacy as a therapeutic agent in various medical conditions.
  • Industry: It finds utility in developing new materials and chemical processes.

Several compounds share structural similarities with methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid3260-44-40.73
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate63001-30-90.71
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one101328-85-20.68
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one36725-28-70.68
2-Fluoro-5-(4-Oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid763114-26-70.73

Uniqueness

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate stands out due to its specific structural features such as the methyl ester group and its unique position within the phthalazine class. This contributes to its distinct reactivity patterns and potential applications in medicinal chemistry compared to other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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